molecular formula C20H26FN3O2 B6487734 N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2-methylpropanamide CAS No. 877632-65-0

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2-methylpropanamide

Cat. No.: B6487734
CAS No.: 877632-65-0
M. Wt: 359.4 g/mol
InChI Key: MIDCGQPLFCVDEZ-UHFFFAOYSA-N
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Description

N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2-methylpropanamide is a synthetic compound featuring a piperazine core substituted with a 4-fluorophenyl group and a furan-2-yl ethyl moiety. This compound’s design suggests applications in central nervous system (CNS) targeting, given the prevalence of piperazine derivatives in psychoactive and receptor-specific drugs .

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O2/c1-15(2)20(25)22-14-18(19-4-3-13-26-19)24-11-9-23(10-12-24)17-7-5-16(21)6-8-17/h3-8,13,15,18H,9-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDCGQPLFCVDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperazine Derivatives with Aryl Substituents

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide ()
  • Structure : Features a furoyl group directly attached to the piperazine ring and a chlorophenyl substituent.
  • The chlorine atom on the phenyl ring introduces a stronger electron-withdrawing effect compared to fluorine, which could alter receptor binding kinetics .
2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester ()
  • Structure : Contains a 4-chlorophenylpiperazine and an ethyl ester group.
  • Comparison : The chlorine substituent increases lipophilicity but may reduce metabolic stability compared to fluorine. The ester group in this compound contrasts with the amide in the target, suggesting differences in hydrolysis susceptibility and bioavailability .
PROTACs with Piperazine Linkers ()
  • Example: N-(4-Cyano-3-iodophenyl)-2-hydroxy-3-(4-(2-(2-hydroxyethoxy)ethoxy)phenoxy)-2-methylpropanamide.
  • Comparison : These compounds use piperazine as a linker for protein degradation. The target compound’s lack of polyethylene glycol (PEG) chains and iodine substituents may limit its utility in proteolysis-targeting chimeras (PROTACs) but enhance CNS penetration .

Propanamide-Based Analogs

N-[3,4-(Methylenedioxy)benzyl]-2-(2,4-dichlorophenyl)-2-methylpropanamide (25a, )
  • Structure : Benzyl group with methylenedioxy and dichlorophenyl substituents.
  • The target compound’s fluorophenyl group offers a balance of electronegativity and reduced steric hindrance .
N-(4-Fluorobenzyl)-2-(2,4-dichlorophenyl)-2-methylpropanamide (25b, )
  • Structure : 4-Fluorobenzyl and dichlorophenyl groups.
  • Comparison : While both compounds incorporate fluorine, the dichlorophenyl group in 25b may reduce selectivity due to off-target interactions. The target compound’s piperazine ring likely improves solubility and receptor engagement .

Furan-Containing Analogs

7-(4-(2-(4-Chlorobenzyloxyimino)-2-(furan-2-yl)ethyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (7b, )
  • Structure: Combines furan-ethyl-piperazine with a quinolone core.
  • Comparison: The quinolone moiety in 7b suggests antibacterial activity, whereas the target compound’s propanamide design may favor CNS targets. The furan group in both compounds could enhance π-π stacking interactions .

Pharmacological and Physicochemical Data Comparison

Table 1. Key Properties of Target Compound and Analogs

Compound Name Molecular Weight Melting Point (°C) Rf Value Key Substituents
Target Compound ~389.88* Not Reported Not Reported 4-Fluorophenyl, Furan-ethyl
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide 389.88 Not Reported Not Reported Chlorophenyl, Furoyl
25b () ~406.29 94–96 0.68 4-Fluorobenzyl, Dichlorophenyl
2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester 336.84 Not Reported Not Reported Chlorophenyl, Ethyl Ester

*Estimated based on .

Table 2. Receptor Binding and Selectivity Insights

Compound Target Receptor Family Key Findings Reference
Target Compound Likely 5-HT1A/D3 Fluorophenyl enhances selectivity; furan may improve CNS penetration.
18F-Mefway () 5-HT1A Fluorine substitution improves PET imaging efficacy.
PROTACs () Androgen Receptor Piperazine linkers enable protein degradation but require PEG chains.

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